6-Aminoquinolin-5-ol
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Overview
Description
6-Aminoquinolin-5-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry. The compound features an amino group at the sixth position and a hydroxyl group at the fifth position on the quinoline ring. This unique structure imparts significant chemical reactivity and biological activity to the molecule .
Scientific Research Applications
6-Aminoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical studies.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of optoelectronic devices due to its electronic properties
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 8-aminoquinolines, a related class of compounds, are effective against the liver stages of plasmodium infections . They are used for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
8-aminoquinolines, such as primaquine and tafenoquine, are known to be effective against asexual blood stages of certain plasmodium species
Biochemical Pathways
8-aminoquinolines are known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This suggests that 6-Aminoquinolin-5-ol may also interact with similar biochemical pathways.
Result of Action
Related compounds like 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, suggesting that this compound may have similar effects .
Action Environment
It is known that the compound should be stored at temperatures between 28°c . This suggests that temperature could be an important environmental factor influencing the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-5-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and subsequent functionalization to introduce the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Comparison with Similar Compounds
6-Aminoquinoline: Lacks the hydroxyl group at the fifth position.
5-Hydroxyquinoline: Lacks the amino group at the sixth position.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness: 6-Aminoquinolin-5-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-aminoquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZECVMHOCXKYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597074 |
Source
|
Record name | 6-Aminoquinolin-5(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163672-81-9 |
Source
|
Record name | 6-Aminoquinolin-5(1H)-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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